molecular formula C17H19FN2O4S B2743843 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide CAS No. 946247-24-1

4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide

Cat. No. B2743843
CAS RN: 946247-24-1
M. Wt: 366.41
InChI Key: MSAFEZGHJLJTTR-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide is a useful research compound. Its molecular formula is C17H19FN2O4S and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Anti-tumor Potential

Sulfonamides, including those with specific structural modifications, have been explored for their cytotoxic activities against tumor cells. For instance, a series of sulfonamides exhibited strong inhibition of carbonic anhydrase isozymes, which play a role in tumor growth and progression. These compounds demonstrated interesting cytotoxic activities, potentially crucial for anti-tumor activity studies (Gul et al., 2016). Another study focused on the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, revealing that these compounds showed good to potent antimicrobial activity, hinting at their broader application in addressing microbial resistance and infection control (Janakiramudu et al., 2017).

Synthesis and Chemical Reactivity

The versatility of sulfonamides in chemical synthesis and reactivity is well-documented. For example, novel fluorosulfonylation reagents were developed for regioselective synthesis of sulfonylfluoro isoxazoles, showcasing the potential for creating diverse and functionalized chemical entities (Leng & Qin, 2018). Additionally, the introduction of sulfonamide groups into polymers to create proton exchange membranes for fuel cell applications exemplifies the utility of sulfonamides in materials science (Kim et al., 2008).

Environmental Degradation of Sulfonamides

Research into the environmental degradation of sulfonamides highlights the importance of understanding how these compounds break down in nature. A study on the microbial degradation of sulfamethoxazole identified a unique pathway involving ipso-hydroxylation followed by fragmentation, demonstrating a microbial strategy to eliminate sulfonamide antibiotics from the environment (Ricken et al., 2013).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)19-17-14-4-1-2-5-15(14)20-24-17/h7-10H,1-6,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAFEZGHJLJTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.